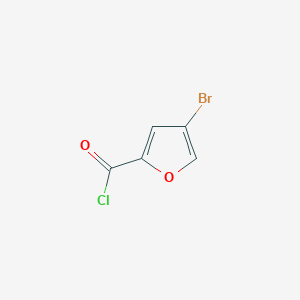

4-Bromofuran-2-carbonyl chloride

Cat. No. B1626839

Key on ui cas rn:

58777-59-6

M. Wt: 209.42 g/mol

InChI Key: BJETUYGOFUKLAR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08703805B2

Procedure details

The crude 4-bromo-furan-2-carboxylic acid (30 g, 157 mmol) was placed in a 500 mL round bottom flask equipped with a magnetic stirring bar and a reflux condenser, and the flask was alternately evacuated and filled with nitrogen several times. The solids were suspended in benzene (400 mL), treated with SOCl2 (60 mL, 823 mmol) and the mixture was heated to reflux in a heating mantle. Dark tarry materials form on the walls of the reaction flask during the course of the reaction. After ˜135 minutes at reflux a sample of the reaction was concentrated under reduced pressure and analyzed by 13C NMR. The NMR was quite clean and showed the reaction to be complete. [13C-NMR (400 MHz, CDCl3): δ 154.9, 147.6, 146.3, 126.0, 102.5] After ˜3 hours at reflux the reaction mixture was allowed to cool to ambient temperature. The pale brown supernatant solution of the acid chloride was decanted from the dark solids, and the solids were rinsed with additional benzene. The benzene solutions were combined and concentrated under reduced pressure to afford 4-bromofuran-2-carbonyl chloride as a pale brown oil. This crude material was carried on to the amide formation without purification.

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:3]=[C:4]([C:7]([OH:9])=O)[O:5][CH:6]=1.O=S(Cl)[Cl:12]>>[Br:1][C:2]1[CH:3]=[C:4]([C:7]([Cl:12])=[O:9])[O:5][CH:6]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(OC1)C(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

O=S(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stirring bar and a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the flask was alternately evacuated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled with nitrogen several times

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux in a heating mantle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Dark tarry materials form on the walls of the reaction flask during the course of the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After ˜135 minutes at reflux a sample of the reaction

|

|

Duration

|

135 min

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

[13C-NMR (400 MHz, CDCl3): δ 154.9, 147.6, 146.3, 126.0, 102.5] After ˜3 hours at reflux the reaction mixture

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The pale brown supernatant solution of the acid chloride was decanted from the dark solids

|

WASH

|

Type

|

WASH

|

|

Details

|

the solids were rinsed with additional benzene

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C(OC1)C(=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |